![molecular formula C9H12O2 B14689677 4-Methoxybicyclo[2.2.2]oct-5-en-2-one CAS No. 25494-96-6](/img/structure/B14689677.png)
4-Methoxybicyclo[2.2.2]oct-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybicyclo[222]oct-5-en-2-one is a bicyclic organic compound characterized by a unique structure that includes a methoxy group and a bicyclo[222]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybicyclo[2.2.2]oct-5-en-2-one typically involves the substitution at the bridgehead position of its derivatives. One notable method includes the preparation of key intermediates required for the synthesis of (±)-allo-cedrol (khusiol) through a novel methodology involving bridgehead substitution . Another approach involves the pinacol-type rearrangement of 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-2-ols into bicyclo[3.2.1]oct-6-en-2-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxybicyclo[2.2.2]oct-5-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: Bridgehead substitution is a common reaction for this compound, leading to the formation of various derivatives.
Rearrangement Reactions: Pinacol-type rearrangement is another significant reaction, resulting in the formation of bicyclo[3.2.1]oct-6-en-2-ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and acids such as p-toluenesulfonic acid in benzene.
Rearrangement Reactions: Reagents like p-toluenesulfonic acid and solvents such as benzene are used under boiling conditions.
Major Products
Substitution Reactions: Products include various substituted derivatives of this compound.
Rearrangement Reactions: Major products include bicyclo[3.2.1]oct-6-en-2-ones and their derivatives.
Aplicaciones Científicas De Investigación
4-Methoxybicyclo[2.2.2]oct-5-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxybicyclo[2.2.2]oct-5-en-2-one involves its interaction with molecular targets through substitution and rearrangement reactions. The methoxy group and the bicyclic structure play crucial roles in its reactivity and the formation of various products .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methoxybicyclo[2.2.2]oct-5-en-2-yl methyl ketone
- Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate
Uniqueness
4-Methoxybicyclo[2.2.2]oct-5-en-2-one is unique due to its specific substitution pattern and the presence of a methoxy group, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds .
Propiedades
Número CAS |
25494-96-6 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4-methoxybicyclo[2.2.2]oct-5-en-2-one |
InChI |
InChI=1S/C9H12O2/c1-11-9-4-2-7(3-5-9)8(10)6-9/h2,4,7H,3,5-6H2,1H3 |
Clave InChI |
FJQYKJCOPCZIKZ-UHFFFAOYSA-N |
SMILES canónico |
COC12CCC(C=C1)C(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
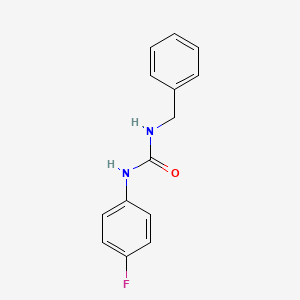
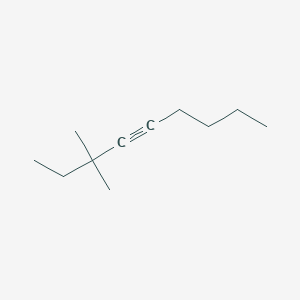
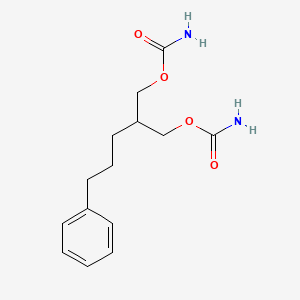
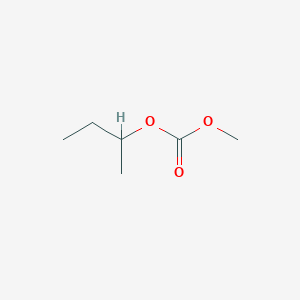

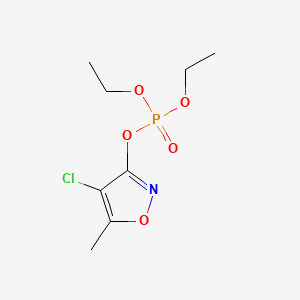
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
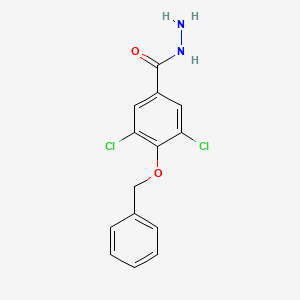
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)
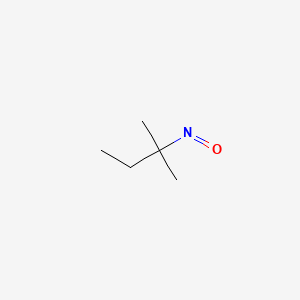
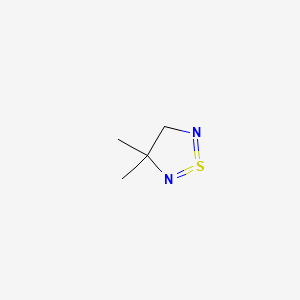

![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
